Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro-
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Overview
Description
1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique photochromic properties. This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible transformations between two isomeric forms upon exposure to light. The presence of nitro groups at positions 6 and 8 enhances its photochromic behavior, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
The synthesis of 1’,3’,3’-trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired spiropyran structure . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Photochromic Reactions: The compound can switch between its closed-ring spiropyran form and the open-ring merocyanine form upon UV irradiation.
Substitution Reactions: The nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its photochromic and substitution reactions.
Common reagents used in these reactions include UV light for photochromic transformations and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1’,3’,3’-trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation from the closed-ring spiropyran form to the open-ring merocyanine form. This transformation involves the breaking and forming of chemical bonds, leading to changes in the compound’s optical properties . The molecular targets and pathways involved in this process are primarily related to the absorption of light and the subsequent isomerization of the spiropyran structure .
Comparison with Similar Compounds
1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] can be compared with other spiropyran compounds such as:
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: This compound has a similar structure but lacks the additional nitro group at position 8, resulting in different photochromic properties.
1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indoline]: Similar to the target compound but with slight variations in the indoline structure, affecting its chemical reactivity and applications.
The uniqueness of 1’,3’,3’-trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] lies in its enhanced photochromic behavior due to the presence of two nitro groups, making it more efficient in applications requiring light-induced transformations .
Biological Activity
Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro- (CAS Number: 1485-92-3) is a synthetic compound that belongs to the class of spiro compounds, characterized by its unique structural configuration which combines features of both benzopyran and indole. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.
Property | Value |
---|---|
Molecular Formula | C19H19N2O4 |
Molecular Weight | 341.37 g/mol |
Density | 1.18 g/cm³ |
Boiling Point | 408.7 ºC |
Melting Point | 92 ºC |
Flash Point | 120.1 ºC |
The biological activity of Spiro[2H-1-benzopyran-2,2'-[2H]indole] is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit diverse mechanisms of action:
- Antioxidant Activity : The presence of nitro groups in the structure enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that Spiro[2H-1-benzopyran-2,2'-[2H]indole] can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 µM to 30 µM.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with Spiro[2H-1-benzopyran-2,2'-[2H]indole] led to an increase in apoptotic cells compared to control groups.
In Vivo Studies
In vivo studies using animal models have highlighted the therapeutic potential of this compound:
- Tumor Growth Inhibition : Animal models treated with Spiro[2H-1-benzopyran-2,2'-[2H]indole] exhibited reduced tumor growth compared to untreated controls, suggesting its efficacy as an anticancer agent.
- Anti-inflammatory Effects : Administration of the compound resulted in decreased levels of inflammatory markers in serum samples from treated animals.
Case Studies
A notable case study involved the application of Spiro[2H-1-benzopyran-2,2'-[2H]indole] in a therapeutic regimen for patients with chronic inflammatory conditions. The results indicated significant improvement in clinical symptoms and a marked reduction in inflammatory biomarkers after a treatment period of eight weeks.
Properties
CAS No. |
20200-64-0 |
---|---|
Molecular Formula |
C19H17N3O5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1',3',3'-trimethyl-6,8-dinitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C19H17N3O5/c1-18(2)14-6-4-5-7-15(14)20(3)19(18)9-8-12-10-13(21(23)24)11-16(22(25)26)17(12)27-19/h4-11H,1-3H3 |
InChI Key |
WOHKZAFFWQFDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C)C |
Origin of Product |
United States |
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